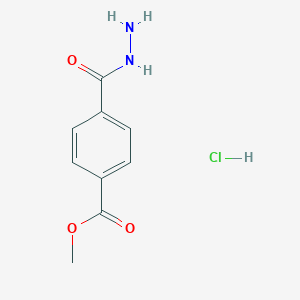

Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride

Description

BenchChem offers high-quality Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(hydrazinecarbonyl)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3.ClH/c1-14-9(13)7-4-2-6(3-5-7)8(12)11-10;/h2-5H,10H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCJPUMKJKGPMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride (CAS 6296-89-5)

Executive Summary

Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride (often chemically identified via CAS 6296-89-5 as Methyl 4-hydrazinobenzoate hydrochloride ) is a critical aromatic hydrazine building block used extensively in the synthesis of nitrogen-containing heterocycles. Its primary utility lies in its ability to serve as a "hard" nucleophile in condensation reactions and a precursor in sigmatropic rearrangements.

This compound is a linchpin in the synthesis of indoles (via Fischer Indole Synthesis), indazoles , and pyrazoles —scaffolds ubiquitous in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and serotogenic modulators. This guide provides an in-depth technical analysis of its physicochemical properties, synthetic production, downstream applications, and safety protocols.

Chemical Profile & Critical Disambiguation

Nomenclature Alert

CRITICAL NOTE: There is a frequent nomenclature divergence in commercial databases regarding this chemical class.

-

The CAS 6296-89-5 strictly refers to Methyl 4-hydrazinobenzoate hydrochloride (Hydrazine group attached directly to the phenyl ring).

-

The name "Methyl 4-(hydrazinecarbonyl)benzoate" implies a hydrazide structure (Hydrazine attached to the carbonyl carbon).

This guide focuses on the CAS 6296-89-5 entity (Aryl Hydrazine) , as this is the standard supply chain identifier. Researchers seeking the hydrazide should verify the structure explicitly before procurement.

Physicochemical Data[1]

| Property | Specification |

| CAS Number | 6296-89-5 |

| IUPAC Name | Methyl 4-hydrazinylbenzoate hydrochloride |

| Molecular Formula | C₈H₁₁ClN₂O₂ |

| Molecular Weight | 202.64 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (warm); Insoluble in non-polar solvents |

| Melting Point | 220–223 °C (decomposition) |

| SMILES | COC(=O)C1=CC=C(NN)C=C1.Cl |

Synthetic Production (Protocol)

The industrial and laboratory synthesis of Methyl 4-hydrazinobenzoate hydrochloride typically proceeds via the diazotization of methyl 4-aminobenzoate followed by reduction. This method ensures high regioselectivity and yield.

Reaction Mechanism (Graphviz)

Figure 1: Synthetic pathway from aniline precursor to hydrazine salt via diazonium intermediate.[1]

Step-by-Step Synthesis Protocol

Reagents:

-

Methyl 4-aminobenzoate (1.0 eq)

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O, 2.5 eq) OR Sodium Sulfite (Na₂SO₃)

-

Concentrated HCl (excess)

Procedure:

-

Diazotization: Dissolve Methyl 4-aminobenzoate in concentrated HCl (approx. 3-4 M equivalents) and cool to 0–5 °C in an ice-salt bath.

-

Addition: Dropwise add an aqueous solution of NaNO₂, maintaining the internal temperature below 5 °C. Stir for 30 minutes. Validation: The solution should turn clear/yellow; check for excess nitrous acid using starch-iodide paper (should turn blue).

-

Reduction: Prepare a solution of SnCl₂ in concentrated HCl at 0 °C. Transfer the cold diazonium solution slowly into the stannous chloride solution with vigorous stirring.

-

Precipitation: The hydrazine hydrochloride salt typically precipitates immediately as a bulky solid. Stir for 2 hours at room temperature.

-

Isolation: Filter the solid and wash with cold ethanol/ether to remove tin salts. Recrystallize from ethanol/water if necessary.[1]

Applications in Drug Discovery[3]

Methyl 4-hydrazinobenzoate hydrochloride is a versatile "warhead" for constructing pharmacophores.

Fischer Indole Synthesis

This is the most prevalent application. Reacting CAS 6296-89-5 with enolizable ketones yields indole-5-carboxylates, a scaffold found in NSAIDs like Indomethacin.

Mechanism:

-

[3,3]-Sigmatropic Rearrangement: Acid-catalyzed shift breaking the N-N bond.

-

Cyclization: Formation of the indole core with ammonia loss.[3]

Protocol (General):

-

Reflux the hydrazine HCl (1 eq) and ketone (1 eq) in glacial acetic acid or ethanol with H₂SO₄ (cat.) for 2–4 hours.

-

Note: The electron-withdrawing ester group on the phenyl ring deactivates the hydrazine slightly, often requiring higher temperatures or stronger acid catalysts (e.g., Polyphosphoric acid) compared to unsubstituted phenylhydrazine.

Pyrazole Synthesis

Reaction with 1,3-diketones (e.g., acetylacetone) or enaminones yields 1-arylpyrazoles. These structures are critical in COX-2 inhibitors (e.g., Celecoxib analogs).

Analytical Derivatization

The hydrazine moiety reacts quantitatively with aldehydes to form stable hydrazones. This is used in HPLC-UV analysis to tag volatile aldehydes in biological samples, leveraging the UV absorbance of the benzoate chromophore (λmax ~290 nm).

Reaction Pathways Diagram (Graphviz)

Figure 2: Divergent synthetic utility of Methyl 4-hydrazinobenzoate in heterocyclic chemistry.

Safety & Handling (E-E-A-T)

As a senior scientist, I must emphasize that aryl hydrazines are toxic and potential carcinogens .

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause allergic skin reaction), H351 (Suspected of causing cancer).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. The free base oxidizes rapidly in air; the hydrochloride salt is more stable but hygroscopic.

-

Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before disposal.

References

-

BenchChem. (2025).[1] Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid: A Technical Guide. Retrieved from

-

Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 2008, 85, 179.[5] DOI: 10.15227/orgsyn.085.0179.[5] Retrieved from [5]

-

National Institutes of Health (NIH). (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis. Talanta. 2018 Sep 1;187:113-119. Retrieved from

-

PubChem. (2025). Methyl 4-hydrazinobenzoate hydrochloride (Compound Summary). CID 2788448. Retrieved from

-

Alfa Chemistry. (2025). Fischer Indole Synthesis Mechanism and Protocols. Retrieved from

Sources

Strategic Selection of Hydrazine Building Blocks: Methyl 4-hydrazinylbenzoate vs. 4-Hydrazinobenzoic Acid

[1]

Executive Summary

In the architecture of heterocyclic synthesis—particularly for indole and pyrazole scaffolds—the choice between 4-hydrazinobenzoic acid (4-HBA) and its ester derivative, methyl 4-hydrazinylbenzoate (MHB) , is rarely a matter of interchangeability.[1] It is a strategic decision dictated by solubility requirements, downstream purification limitations, and chemoselectivity.

While 4-HBA serves as a robust, zwitterionic building block for metal-organic frameworks (MOFs) and polar-solvent reactions, MHB is the requisite "masked" synthon for lipophilic organic synthesis, preventing carboxylic acid interference in base-sensitive protocols.[1] This guide dissects their physicochemical divergences and provides validated protocols for their effective utilization.

Part 1: Physicochemical Atlas

The fundamental difference lies in the protonation state and polarity. 4-HBA exists largely as a zwitterion in neutral media, creating significant solubility challenges in standard organic solvents (DCM, Toluene), whereas MHB behaves as a typical lipophilic organic base.

Table 1: Comparative Physicochemical Profile

| Feature | 4-Hydrazinobenzoic Acid (4-HBA) | Methyl 4-hydrazinylbenzoate (MHB) |

| CAS Number | 619-67-0 | 4510-12-7 (Free Base) / 24589-78-4 (Derivatives) |

| Structure | Zwitterionic (NH₃⁺/COO⁻ potential) | Lipophilic Ester (NH-NH₂/COOMe) |

| Melting Point | ~218 °C (Decomposes) | 130–132 °C (Free base is lower/oil) |

| Solubility (High) | DMSO, DMF, Aqueous Alkali | DCM, EtOAc, THF, Toluene |

| Solubility (Low) | Water (neutral), DCM, Hexane | Water (neutral) |

| Primary Utility | MOF Linkers, Aqueous/Polar Synthesis | Fischer Indole, Organometallic Coupling |

| pKa | ~4.14 (COOH), ~3.0 (Hydrazine) | N/A (Ester is non-ionizable) |

Part 2: Strategic Selection Framework

The decision to use the Acid (4-HBA) or the Ester (MHB) should be based on the Solubility-Reactivity Decision Tree .

Figure 1: Decision matrix for selecting between the acid and ester forms based on solvent compatibility and catalytic interference.

key Mechanistic Differences

-

Solubility Engineering & Workup:

-

4-HBA: Often requires precipitation from water or alcohols for purification. It is difficult to extract into organic layers from aqueous washes because it forms salts in both acidic (ammonium) and basic (carboxylate) conditions.

-

MHB: Allows for standard organic workups. You can dissolve the crude reaction in Ethyl Acetate, wash with bicarbonate to remove acidic impurities, and concentrate.

-

-

Fischer Indole Synthesis:

-

When reacting with ketones to form indoles, 4-HBA often requires strong mineral acids (H₂SO₄/AcOH) and high temperatures.[1] The product, an indole-carboxylic acid, can be difficult to purify from the tarry byproducts common in Fischer syntheses.

-

MHB allows the use of milder Lewis acids (e.g., ZnCl₂) in non-polar solvents. The resulting indole ester can be purified via silica gel flash chromatography, which is often impossible with the highly polar free acid.

-

-

Metal Coordination:

-

4-HBA is a potent ligand. The carboxylic acid can bind to transition metals (Pd, Cu) used in cross-coupling, potentially poisoning the catalyst.

-

MHB masks this coordination site, allowing for subsequent Pd-catalyzed Buchwald-Hartwig couplings on the hydrazine or indole nitrogen.[1]

-

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl 4-hydrazinylbenzoate (MHB)

Rationale: Converting the commercially cheaper 4-HBA into the lipophilic MHB for downstream synthesis.[1]

Reagents:

-

4-Hydrazinobenzoic acid (4-HBA) [CAS: 619-67-0][1][2][3][4][5][6]

-

Methanol (anhydrous)[1]

-

Thionyl Chloride (SOCl₂) OR Sulfuric Acid (H₂SO₄)[1]

-

Sodium Bicarbonate (NaHCO₃)[1]

Workflow:

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar under inert atmosphere (N₂ or Ar).

-

Dissolution: Suspend 4-HBA (15.2 g, 100 mmol) in Methanol (100 mL) . The solid will likely not dissolve completely at room temperature.

-

Activation (Exothermic): Cool the suspension to 0°C in an ice bath. Dropwise add Thionyl Chloride (14.5 mL, 200 mmol) over 20 minutes.

-

Note: Evolution of HCl gas and SO₂ will occur. Vent to a scrubber.

-

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The suspension should clear as the ester forms and dissolves.

-

Workup (Critical Step):

-

Concentrate the mixture in vacuo to remove excess MeOH and HCl.

-

Resuspend the residue in Ethyl Acetate (150 mL) .

-

Slowly wash with saturated NaHCO₃ solution until the aqueous layer is pH ~8 (neutralizes the hydrazine hydrochloride salt).

-

Wash with Brine, dry over Na₂SO₄, and concentrate.

-

-

Yield: The product (MHB) typically solidifies as an off-white solid or viscous oil upon cooling.

Protocol B: Pyrazole Synthesis (Comparative Workflow)

Rationale: Demonstrating the solubility advantage of MHB.

Figure 2: Divergent workflows for pyrazole synthesis. Path B (MHB) allows for chromatographic purification, essential if the reaction yields isomers.[1]

Part 4: Safety & Handling (E-E-A-T)[1]

1. Toxicity & Carcinogenicity: Both compounds are hydrazine derivatives. Hydrazines are known sensitizers and potential carcinogens.

-

4-HBA: Due to its zwitterionic/salt nature, it is less volatile, reducing inhalation risk during weighing.

-

MHB: As an ester, it may have higher volatility or skin permeability. Double-gloving (Nitrile) and working in a fume hood is mandatory.[1]

2. Stability (Oxidation Risk): Hydrazines are prone to air oxidation to form azo compounds (colored impurities).

-

Storage: Store both compounds under Nitrogen/Argon at -20°C.

-

Visual Indicator: If the white powder turns yellow/orange, oxidation to the azo-derivative has occurred. Recrystallization (EtOH for MHB, Water/Acid for 4-HBA) is required before use.[1]

3. Incompatibility:

-

4-HBA: Incompatible with strong bases (forms carboxylate salts) and strong oxidizers.[1]

-

MHB: Incompatible with strong nucleophiles (can attack the ester) and strong oxidizers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12089, 4-Hydrazinobenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 408928, Methyl 4-hydrazinylbenzoate. Retrieved from [Link]

-

Organic Syntheses. Indazole Synthesis via Hydrazinobenzoic Acid Derivatives. Coll. Vol. 3, p.475 (1955); Vol. 28, p.59 (1948). Retrieved from [Link][1]

Common synonyms for methyl 4-(hydrazinecarbonyl)benzoate hydrochloride

Technical Monograph: Methyl 4-(hydrazinecarbonyl)benzoate Hydrochloride

Part 1: Chemical Identity & Nomenclature Resolution

In the field of organic synthesis, precise nomenclature is the first line of defense against experimental error.[1][2] The compound Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride is frequently subjected to supply chain ambiguity due to its structural similarity to related hydrazine derivatives.[1][2][3]

This compound is a mono-protected derivative of terephthalic acid , possessing two distinct reactive electrophiles: a methyl ester and a hydrazide.[1][2][3] This orthogonality makes it a critical "bifunctional linker" in the synthesis of complex pharmaceutical scaffolds, particularly phthalazinones (e.g., PARP inhibitors).[1][2][3]

Synonym & Identifier Matrix

The following table resolves the common synonyms used across different sectors (Academic, Industrial, and Vendor).

| Category | Synonym / Identifier | Technical Context |

| IUPAC (Systematic) | Methyl 4-(carbonohydrazidoyl)benzoate hydrochloride | Preferred for patent filings and regulatory documentation.[2][3] |

| Common / Trivial | Methyl terephthalate monohydrazide hydrochloride | Most descriptive of the synthetic origin (derived from dimethyl terephthalate).[1][2][3] |

| Structural | 4-Methoxycarbonylbenzohydrazide hydrochloride | Highlights the para-substitution pattern and the ester/hydrazide functionality.[1][2][3] |

| Vendor/Catalog | Terephthalic acid monomethyl ester hydrazide HCl | Common in bulk chemical catalogs (e.g., Sigma, Enamine).[1][2][3] |

| Ambiguity Warning | Methyl 4-hydrazinobenzoate | DO NOT CONFUSE. This is a different compound (hydrazine attached directly to the ring, CAS 6296-89-5).[1][2][3] |

Key Chemical Identifiers:

-

Molecular Formula: C

H -

CAS Number (Free Base): 22856-49-1 (Note: HCl salt often listed under base CAS or provisional IDs like 2416235-41-9).[2][3]

Part 2: Structural Analysis & Physicochemical Properties

The hydrochloride salt form is preferred in process chemistry over the free base due to enhanced stability against oxidation and improved solubility in polar protic solvents (Methanol, Water).[1][2][3]

Physicochemical Profile

| Property | Value | Experimental Note |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere (Argon/N |

| Melting Point | 220–225 °C (Decomposes) | Distinct from the di-hydrazide impurity (mp >300 °C).[1][2][3] |

| Solubility | DMSO, Methanol, Water (Hot) | Poor solubility in DCM or Hexanes (facilitates purification).[1][2][3] |

| pKa (Hydrazide) | ~3.5 (Conjugate acid) | The terminal amine is protonated in the HCl salt.[1][2][3] |

Structural Orthogonality

The molecule's utility stems from the reactivity difference between the two ends:[1][2][3]

-

Position 1 (Methyl Ester): Less reactive toward nucleophiles than the hydrazide; survives mild coupling conditions.[1][2][3]

-

Position 4 (Hydrazide): Highly nucleophilic (terminal -NH

); reacts with aldehydes/ketones to form hydrazones or with acid chlorides to form diacylhydrazines.[1][2][3]

Part 3: Synthetic Utility & Mechanism

The primary application of Methyl 4-(hydrazinecarbonyl)benzoate is the construction of phthalazin-1(2H)-one cores.[2][3] The synthesis requires a delicate balance of stoichiometry to prevent the formation of the symmetrical byproduct, terephthalohydrazide.[1][2]

Reaction Pathway Visualization

The following diagram illustrates the controlled desymmetrization of Dimethyl Terephthalate (DMT) and the subsequent cyclization pathways.

Figure 1: Synthetic pathway showing the controlled desymmetrization of Dimethyl Terephthalate.[2][3] Note the competing pathway to the bis-hydrazide impurity if hydrazine stoichiometry is uncontrolled.[2][3]

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride from Dimethyl Terephthalate (DMT).

Rationale: This protocol uses a "reverse addition" strategy to maintain a high local concentration of the diester relative to hydrazine, favoring mono-substitution.[1][2][3]

Materials

Step-by-Step Methodology

-

Solubilization: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve DMT (19.4 g) in Methanol (150 mL). Heat to 50°C to ensure complete dissolution.[1][2][3]

-

Controlled Addition: Dilute Hydrazine Hydrate (5.0 g) in Methanol (50 mL). Add this solution dropwise to the DMT solution over 60 minutes while maintaining reflux.

-

Reflux & Monitor: Reflux for 4 hours. Monitor via TLC (9:1 DCM:MeOH).[1][2][3]

-

Hot Filtration (Critical): While the solution is still hot (60°C), filter off any insoluble white precipitate.[1][2][3]

-

Salt Formation: Cool the filtrate to 0°C. Add 4M HCl in Dioxane (30 mL) dropwise. A white precipitate will form immediately.[1][2][3]

-

Isolation: Filter the solid, wash with cold Methanol (2 x 20 mL) and Diethyl Ether (2 x 50 mL). Dry under vacuum.[1][2][3][4]

Yield: Expect 60–70% (approx. 14–16 g).

Part 5: Quality Control & Characterization

To ensure the integrity of the linker for subsequent drug development steps, the following analytical standards must be met.

| Technique | Expected Signal | Interpretation |

| 1H NMR (DMSO-d6) | δ 3.89 (s, 3H) | Methyl ester singlet (Integrity of ester group).[2][3] |

| 1H NMR (DMSO-d6) | δ 8.05 (d, 2H), 7.95 (d, 2H) | Para-substituted aromatic system (AA'BB' pattern).[1][2][3] |

| 1H NMR (DMSO-d6) | δ 10.5 (br s, 1H) | Hydrazide -NH proton (Confirming functionality). |

| HPLC | Purity > 98% | Impurity limit: <0.5% Terephthalohydrazide.[1][2][3] |

| Silver Nitrate Test | White precipitate | Confirms presence of Chloride counterion (HCl salt).[1][2][3] |

References

-

PubChem. (2023).[1][2][3] Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride (Compound CID 130405979).[2][3][5] National Library of Medicine.[1][2][3] Available at: [Link][2][3]

Sources

- 1. Semicarbazide hydrochloride | CH5N3O.ClH | CID 11236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Methyl 4-hydrazinylbenzoate Hydrochloride | 6296-89-5 [smolecule.com]

- 3. Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride | C9H11ClN2O3 | CID 130405979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride (C9H10N2O3) [pubchemlite.lcsb.uni.lu]

The Ionization Behavior of a Key Pharmaceutical Intermediate: An In-depth Technical Guide to the pKa Values of the Hydrazine Group in Methyl 4-Hydrazinylbenzoate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, the acid dissociation constant (pKa) stands out as a critical determinant of a molecule's behavior in biological systems, influencing everything from solubility and permeability to target binding and metabolic stability. This guide provides a comprehensive technical analysis of the pKa values of the hydrazine group in methyl 4-hydrazinylbenzoate, a versatile intermediate in the synthesis of numerous pharmaceutical compounds.

This document moves beyond a simple recitation of values, offering a deep dive into the underlying chemical principles that govern the ionization of this functional group. We will explore the electronic landscape of the molecule, dissect the influence of substituents, and provide a reasoned estimation of its pKa values. Furthermore, we will outline the established experimental and computational methodologies for pKa determination, equipping researchers with the knowledge to critically evaluate and predict the ionization behavior of similar molecules.

The Fundamental Basicity of the Hydrazine Moiety

To comprehend the pKa of the hydrazine group in methyl 4-hydrazinylbenzoate, we must first consider the intrinsic basicity of hydrazine (H₂N-NH₂) itself. Hydrazine is a diacidic base, meaning it can accept two protons. The first protonation occurs to form the hydrazinium ion (H₂N-NH₃⁺), and the second, under more acidic conditions, yields the dihydrazinium ion (H₃N-NH₃²⁺).

The pKa of the hydrazinium ion is approximately 8.1, indicating that hydrazine is a moderately weak base, slightly less basic than ammonia (pKa of ammonium ion is ~9.2).[1] This basicity arises from the lone pair of electrons on each nitrogen atom.

When one of the hydrogen atoms of hydrazine is replaced by a phenyl group, as in phenylhydrazine (C₆H₅NHNH₂), the basicity of the hydrazine moiety is significantly altered. The aromatic ring exerts a powerful electron-withdrawing effect through resonance, delocalizing the lone pair of electrons on the adjacent nitrogen atom into the π-system of the ring. This delocalization reduces the availability of the lone pair for protonation, thereby decreasing the basicity of the molecule.

There is some discrepancy in the reported pKa values for phenylhydrazine, with values of 5.21 and 8.79 cited in various sources.[2][3][4] The value of 5.21 is more consistent with the expected electron-withdrawing effect of the phenyl group and is the more frequently referenced value in the context of its conjugate acid.[2] This lower pKa for the phenylhydrazinium ion compared to the hydrazinium ion highlights the substantial influence of the aromatic ring.

A crucial aspect to consider is the site of protonation in phenylhydrazine. Due to the delocalization of the lone pair on the nitrogen atom directly attached to the phenyl ring (the α-nitrogen), the terminal nitrogen atom (the β-nitrogen) is more basic. Therefore, protonation occurs predominantly at the -NH₂ group.[5]

The Electronic Influence of the para-Methoxycarbonyl Group

In methyl 4-hydrazinylbenzoate, the electronic landscape is further modulated by the presence of a methyl ester group (-COOCH₃) in the para position of the phenyl ring. To quantitatively assess the impact of this substituent on the pKa of the hydrazine group, we can employ the Hammett equation:

log(K/K₀) = ρσ

or, in terms of pKa:

pKa₀ - pKa = ρσ

where:

-

pKa is the acid dissociation constant of the substituted compound (methyl 4-hydrazinylbenzoate).

-

pKa₀ is the acid dissociation constant of the unsubstituted parent compound (phenylhydrazine).

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction (in this case, the deprotonation of the hydrazinium ion) to substituent effects.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of the substituent.

The methyl ester group is an electron-withdrawing group. Its effect is a combination of a -I (negative inductive) effect and a -R (negative resonance) effect. The Hammett sigma constant for a para-methoxycarbonyl group (σp) is approximately +0.45.[6]

The reaction constant (ρ) for the ionization of anilinium ions is a suitable proxy for the ionization of phenylhydrazinium ions, as the reaction center is an amino group attached to a phenyl ring. The ρ value for the ionization of anilinium ions in water at 25°C is approximately 2.9.[7]

Using these values, we can estimate the change in pKa:

pKa(phenylhydrazine) - pKa(methyl 4-hydrazinylbenzoate) = (2.9) * (0.45) ≈ 1.31

Taking the pKa of phenylhydrazine's conjugate acid as 5.21, the estimated pKa for the conjugate acid of methyl 4-hydrazinylbenzoate would be:

pKa ≈ 5.21 - 1.31 = 3.90

This estimation suggests that the electron-withdrawing methyl ester group significantly reduces the basicity of the hydrazine moiety, making it a much weaker base than phenylhydrazine.

A closely related compound, 4-hydrazinobenzoic acid, has a predicted pKa value of 4.14 for its carboxylic acid proton.[8] While this is not the pKa of the hydrazinium ion, the presence of a carboxyl group, which is also electron-withdrawing, would similarly decrease the basicity of the hydrazine group. The similarity in the estimated pKa for the methyl ester and the known pKa of the carboxylic acid analog lends credence to our estimation.

Summary of pKa Values

The following table summarizes the relevant pKa values discussed and the estimated value for methyl 4-hydrazinylbenzoate.

| Compound | Functional Group | pKa | Reference/Method |

| Hydrazine | -NH₃⁺ (in H₂N-NH₃⁺) | ~8.1 | [1] |

| Phenylhydrazine | -NH₃⁺ (in C₆H₅NHNH₃⁺) | 5.21 | [2] |

| Methyl 4-hydrazinylbenzoate | -NH₃⁺ (in CH₃OOC-C₆H₄NHNH₃⁺) | ~3.90 | Estimation via Hammett Equation |

Methodologies for pKa Determination

For researchers requiring precise pKa values, several experimental and computational methods are available. The choice of method depends on the required accuracy, the properties of the compound, and the available resources.

Experimental Methods

Experimental determination remains the gold standard for pKa values.

This is a classic and widely used method. A solution of the compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is determined from the midpoint of the titration curve.

Caption: Spectrophotometric pKa determination workflow.

Computational Methods

In silico pKa prediction methods have become increasingly powerful and are valuable for high-throughput screening and for compounds that are difficult to synthesize or handle.

These methods, such as those based on Density Functional Theory (DFT), can provide highly accurate pKa predictions. [9][10][11]They involve calculating the free energy change of the deprotonation reaction in a simulated solvent environment.

QSPR models use statistical methods to correlate structural features (descriptors) of molecules with their experimentally determined pKa values. These models can be very fast but their accuracy is dependent on the quality and diversity of the training data.

Conclusion

References

-

Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. [Link]

-

pKa Prediction for Anilines. Scribd. [Link]

-

Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. PMC. [Link]

-

Predicting the pKa of Small Molecules. Matthias Rupp. [Link]

-

Site of Protonation of Alkyl- and Arylhydrazines Probed by 14N, 15N, and 13C NMR Relaxation and Quantum Chemical Calculations. The Journal of Physical Chemistry A. [Link]

-

Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem. PubChem. [Link]

-

Problem 88 The anilinium ion, (\mathrm{C}_... [FREE SOLUTION] - Vaia. Vaia. [Link]

-

Phenylhydrazine. PubChem. [Link]

-

Showing Compound Phenylhydrazine (FDB005892) - FooDB. FooDB. [Link]

-

Phenylhydrazine - ChemBK. ChemBK. [Link]

-

The anilinium ion, C6H5NH3+, is the conjugate acid of the weak organic base aniline... - askIITians. askIITians. [Link]

-

Table 1: Hammett constants for some common substituents. University of California, Irvine. [Link]

-

Unit 4: Free Energy Relationships. University of Texas at Austin. [Link]

-

Overview of Phenylhydrazine‐Based Organic Transformations. ResearchGate. [Link]

-

What is the pH of 0.001M aniline solution ? The ionization constant o - askIITians. askIITians. [Link]

-

Values of some Hammett substituent constants (σ). ResearchGate. [Link]

-

Machine learning determination of new Hammett's constants for meta- and para-substituted benzoic acid derivatives employing quantum chemical atomic charge methods. ChemRxiv. [Link]

-

Equilibrium Constants and Substituent Effects in the Ionization of Aniline as a Base and the Ion-Pair Dissociation of Anilinium. datapdf.com. [Link]

-

Compound: PHENYLHYDRAZINE (CHEMBL456807). ChEMBL. [Link]

-

Hammett Sigma Constants*. Wired Chemist. [Link]

-

Hammett equation. Wikipedia. [Link]

-

Phenylhydrazine. Wikipedia. [Link]

-

4-Hydrazinobenzoic acid | C7H8N2O2 | CID 12089 - PubChem. PubChem. [Link]

-

Bordwell pKa Table. Organic Chemistry Data. [Link]

Sources

- 1. afit.edu [afit.edu]

- 2. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylhydrazine [drugfuture.com]

- 4. chembk.com [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. web.viu.ca [web.viu.ca]

- 7. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 8. 4-Hydrazinylbenzoic acid | 619-67-0 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scribd.com [scribd.com]

- 11. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of Functionalized Pyrazoles via Knorr Condensation Using Methyl 4-Hydrazinylbenzoate

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse biological interactions have established it as a "privileged scaffold" in drug discovery.[3][4] Numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the phosphodiesterase inhibitor sildenafil, feature the pyrazole motif as a critical pharmacophore, highlighting its therapeutic significance.[1][3] The broad spectrum of pharmacological activities associated with pyrazole derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications—continues to drive research into novel synthetic methodologies.[2][4]

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains one of the most fundamental and reliable methods for constructing this heterocyclic system.[5][6] The reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8][9] This protocol details the synthesis of a substituted pyrazole using methyl 4-hydrazinylbenzoate hydrochloride, a versatile building block that introduces a valuable carboxylate functional group for further derivatization, and acetylacetone as the 1,3-dicarbonyl component.[10]

Reaction Principle and Mechanism

The synthesis proceeds via the acid-catalyzed condensation of methyl 4-hydrazinylbenzoate with acetylacetone (2,4-pentanedione). The generally accepted mechanism for the Knorr synthesis involves several key steps.[6][7][11]

-

Initial Condensation: The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

-

Hydrazone Formation: Following the initial attack, a dehydration step occurs to form a hydrazone intermediate.[6]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

-

Dehydration and Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[12]

This sequence ensures a high-yielding and often regioselective pathway to the desired pyrazole product.[13]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. jk-sci.com [jk-sci.com]

- 8. mdpi.com [mdpi.com]

- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 10. Buy Methyl 4-hydrazinylbenzoate Hydrochloride | 6296-89-5 [smolecule.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

Application Note: Fischer Indole Synthesis of Methyl 5-Indolecarboxylates

This Application Note is designed for research scientists and drug development professionals. It addresses the synthesis of indole-5-carboxylates, a critical scaffold in medicinal chemistry (e.g., for kinase inhibitors and NSAID analogs).

Critical Reagent Notice: This guide identifies a common nomenclature risk. The prompt specifies methyl 4-(hydrazinecarbonyl)benzoate (a hydrazide ). However, the Fischer Indole Synthesis strictly requires an aryl hydrazine (methyl 4-hydrazinobenzoate). Using the hydrazide will result in 1,3,4-oxadiazoles or acylhydrazones, not indoles.

This protocol details the correct Fischer Indole Synthesis using methyl 4-hydrazinobenzoate, while explicitly delineating why the hydrazide analogue fails for this specific pathway.

Executive Summary & Reagent Verification

The Fischer Indole Synthesis is the gold standard for generating 2,3-disubstituted indoles. When targeting the 5-position for ester functionalization (to allow subsequent amidation or coupling), the selection of the hydrazine precursor is the single point of failure.

The "Hydrazine vs. Hydrazide" Trap

Researchers often conflate the following two compounds due to naming similarities. You must verify your starting material by structure or CAS number before proceeding.

| Feature | Correct Reagent (Fischer Substrate) | Incorrect Reagent (Prompt Input) |

| Name | Methyl 4-hydrazinobenzoate | Methyl 4-(hydrazinecarbonyl)benzoate |

| IUPAC | Methyl 4-hydrazinylbenzoate | Methyl terephthalohydrazide |

| Structure | ||

| Functionality | Aryl Hydrazine | Acyl Hydrazine (Hydrazide) |

| Reaction Product | Indole (via Fischer) | Acylhydrazone / Oxadiazole |

| CAS | 39658-33-4 (HCl salt) | 22868-69-5 |

Technical Insight: The Fischer mechanism requires the nucleophilic attack of the hydrazine onto a ketone, followed by enamine formation and a [3,3]-sigmatropic shift. The hydrazide (Ar-CO-NH-NH2) possesses a carbonyl group that withdraws electron density from the nitrogen, preventing the formation of the necessary "ene-hydrazine" intermediate and stabilizing the Schiff base (acylhydrazone), which resists rearrangement.

Scientific Foundation: Mechanism & Causality

The synthesis of Methyl 2,3-dimethyl-1H-indole-5-carboxylate (as a model reaction) relies on the condensation of methyl 4-hydrazinobenzoate with a ketone (e.g., 2-butanone or cyclohexanone).

Mechanistic Pathway[1][2]

-

Condensation: Acid-catalyzed formation of the arylhydrazone.

-

Tautomerization: Isomerization to the ene-hydrazine.

-

Rearrangement (Rate Limiting): A [3,3]-sigmatropic shift breaks the N-N bond and forms the C-C bond between the aromatic ring and the ketone alpha-carbon.

-

Aromatization: Loss of ammonia (

) yields the indole.

Pathway Visualization

The following diagram illustrates the critical divergence point where the correct hydrazine leads to an indole, while the hydrazide leads to dead-end side products.

Caption: Comparative reaction pathways. Green nodes indicate the successful Fischer Indole route; Red nodes indicate the hydrazide trap.

Experimental Protocol

Objective: Synthesis of Methyl 1,2,3,4-tetrahydrocarbazole-6-carboxylate (using cyclohexanone as the ketone source). Scale: 10 mmol Expected Yield: 65–80%

Materials

-

Reagent A: Methyl 4-hydrazinobenzoate hydrochloride (2.03 g, 10 mmol).

-

Reagent B: Cyclohexanone (1.08 g, 1.14 mL, 11 mmol).

-

Catalyst/Solvent: Glacial Acetic Acid (20 mL) OR 4%

in Ethanol. -

Purification: Ethyl Acetate, Hexanes, Saturated

.

Step-by-Step Methodology

Phase 1: Hydrazone Formation & Cyclization (One-Pot)

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (inert atmosphere minimizes oxidation of the hydrazine).

-

Dissolution: Add Methyl 4-hydrazinobenzoate HCl (Reagent A) to 20 mL of Glacial Acetic Acid. Stir at room temperature until a suspension forms.

-

Note: If using the free base hydrazine, the reaction is exothermic upon acid addition.

-

-

Addition: Add Cyclohexanone (Reagent B) dropwise over 2 minutes.

-

Reflux: Heat the reaction mixture to reflux (

) for 2–4 hours.-

Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting hydrazine spot (polar, near baseline) should disappear, and a fluorescent indole spot (higher

) should appear. -

Observation: The mixture typically darkens to a deep brown/red color due to trace oxidation products, which is normal.

-

Phase 2: Work-up

-

Cooling: Allow the mixture to cool to room temperature.

-

Precipitation (Method A - Preferred): Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The indole product often precipitates as a solid.

-

Filtration: Filter the solid, wash with cold water (

), and dry under vacuum.

-

-

Extraction (Method B - If oil forms): If the product oils out, extract with Ethyl Acetate (

).-

Neutralization: Wash the organic layer carefully with Saturated

to remove acetic acid (Caution: -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

-

Phase 3: Purification

-

Recrystallization: For high purity, recrystallize from hot Ethanol or an Ethanol/Water mixture.

-

Column Chromatography: If necessary, purify on silica gel eluting with a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).

Data Specification Table

| Parameter | Value / Condition |

| Substrate | Methyl 4-hydrazinobenzoate |

| Ketone | Cyclohexanone (1.1 eq) |

| Solvent | Glacial Acetic Acid |

| Temp | |

| Time | 3 hours |

| Product | Methyl 1,2,3,4-tetrahydrocarbazole-6-carboxylate |

| Appearance | Off-white to pale yellow solid |

| Key NMR Signal | Indole NH (~8.5–9.5 ppm, broad singlet) |

Troubleshooting & Optimization

Regioselectivity Issues

When using asymmetric ketones (e.g., 2-methylcyclohexanone), the Fischer synthesis can yield regioisomers.

-

Solution: The direction of enolization determines the product. In strong acids (AcOH/H2SO4), the more substituted enamine is favored, leading to the more substituted indole bond (3H-indole intermediate).

Low Yield / "Tar" Formation

-

Cause: Polymerization of the hydrazine or oxidative degradation.

-

Fix:

-

Ensure Nitrogen sparging of solvents before use.

-

Switch catalyst: Use Zinc Chloride (

) in acetic acid at

-

What if you MUST use the Hydrazide?

If your lab inventory strictly contains Methyl 4-(hydrazinecarbonyl)benzoate and you need an indole:

-

Do not use Fischer conditions.

-

Alternative Route: You must hydrolyze the hydrazide to the acid, esterify to the methyl ester, and then synthesize the hydrazine via chlorination/substitution (difficult) or purchase the correct hydrazine.

-

Direct Conversion: There is no efficient direct chemical method to convert an aryl hydrazide (

) to an aryl hydrazine (

References

- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive monograph on the mechanism and scope).

-

Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

-

Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(44), 10251-10263. (Modern cross-coupling alternatives). Link

-

Regan, J., et al. (2002).[1][2] Structure-Activity Relationships of the p38

MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 45(14), 2994-3008. (Example of Methyl 4-hydrazinobenzoate usage in drug synthesis). Link -

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.[3][4][5] Link

Sources

- 1. US7144911B2 - Anti-inflammatory medicaments - Google Patents [patents.google.com]

- 2. US7202257B2 - Anti-inflammatory medicaments - Google Patents [patents.google.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. central.bac-lac.gc.ca [central.bac-lac.gc.ca]

- 5. Fischer Indole Synthesis [organic-chemistry.org]

Application Notes and Protocols: Synthesis of Hydrazones using Methyl 4-Hydrazinylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Hydrazone Linkage

Hydrazones, characterized by the R₁R₂C=NNH₂ moiety, are a cornerstone of modern medicinal chemistry and drug development.[1] Formed through the condensation of a hydrazine derivative with an aldehyde or ketone, the resulting carbon-nitrogen double bond (imine) provides a stable yet dynamic linkage.[1][2] This unique combination of stability and tunable reactivity has led to their widespread use as key intermediates in organic synthesis and as critical components in advanced drug delivery systems, such as antibody-drug conjugates (ADCs).[1][3] In ADCs, the hydrazone bond can act as a pH-sensitive linker, remaining stable at the physiological pH of blood but cleaving in the acidic environment of tumor cell lysosomes to release a cytotoxic payload.[1]

Methyl 4-hydrazinylbenzoate is a particularly useful building block for these applications. The ester functionality offers a site for further chemical modification, while the aromatic hydrazine provides a nucleophilic center for the formation of structurally diverse and often highly conjugated hydrazone products. This guide provides a comprehensive overview of the reaction conditions, mechanistic considerations, and detailed protocols for the successful synthesis of hydrazones using methyl 4-hydrazinylbenzoate.

The Mechanism of Hydrazone Formation: An In-depth Look

The formation of a hydrazone is a nucleophilic addition-elimination reaction.[1] The reaction is typically acid-catalyzed, and its rate is significantly influenced by the pH of the reaction medium.[1][4] The optimal pH for this reaction is generally in the mildly acidic range (around 4.5-5). This is because sufficient acid is required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. However, excessive acidity must be avoided as it would lead to the protonation of the hydrazine, rendering it non-nucleophilic.[1]

The key steps of the mechanism are as follows:

-

Activation of the Carbonyl Group: A catalytic amount of acid protonates the oxygen atom of the aldehyde or ketone. This enhances the electrophilic character of the carbonyl carbon.[1]

-

Nucleophilic Attack: The terminal nitrogen atom of methyl 4-hydrazinylbenzoate, which possesses a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a protonated tetrahedral intermediate.[1]

-

Proton Transfer: A proton is rapidly transferred from the attacking nitrogen to the oxygen atom, often facilitated by the solvent. This step yields a neutral carbinolamine intermediate.[1]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, transforming it into a good leaving group (water).[1]

-

Elimination of Water: The lone pair of electrons on the second nitrogen atom drives the elimination of a water molecule, leading to the formation of the C=N double bond.[1]

-

Deprotonation: Finally, a proton is removed from the nitrogen atom, regenerating the acid catalyst and yielding the final hydrazone product.[1]

Caption: Acid-catalyzed mechanism of hydrazone formation.[1]

Optimizing Reaction Conditions

The successful synthesis of hydrazones from methyl 4-hydrazinylbenzoate hinges on the careful selection and control of several key reaction parameters.

Catalyst Selection

While the reaction can proceed without a catalyst, the addition of a catalytic amount of acid significantly accelerates the rate of hydrazone formation.[5]

-

Protic Acids: Glacial acetic acid is a commonly used and effective catalyst.[3][6] A few drops are typically sufficient to promote the reaction.[1] Other protic acids, such as sulfuric acid, can also be employed, but require careful control to avoid unwanted side reactions.[5]

-

Nucleophilic Catalysts: Aniline and its derivatives have been shown to be effective nucleophilic catalysts, particularly for reactions conducted at or near neutral pH.[7][8] These catalysts operate by forming a highly reactive protonated Schiff base intermediate in situ.[7] More advanced organocatalysts, such as anthranilic acids and aminobenzoic acids, can offer even greater rate enhancements.[9]

Solvent Choice

The choice of solvent is crucial as it influences reactant solubility and can participate in the reaction mechanism.

-

Protic Solvents: Ethanol and methanol are the most commonly used solvents for hydrazone synthesis.[2][10] They are generally good solvents for both the hydrazine and carbonyl compounds and can facilitate the necessary proton transfers.

-

Aprotic Solvents: In some cases, aprotic solvents like tetrahydrofuran (THF) or ionic liquids may be employed.[10][11]

-

Solvent-Free Conditions: For certain reactions, particularly those employing microwave irradiation or high pressure, solvent-free conditions can be utilized, offering a greener synthetic route.[12][13][14]

Temperature

The reaction is typically carried out with gentle heating, often at the reflux temperature of the chosen solvent, to drive the reaction to completion.[3][15] However, for some sensitive substrates, the reaction may be performed at room temperature over a longer period.[16]

pH Control

As discussed in the mechanism section, maintaining a mildly acidic pH is critical for optimal reaction rates. For reactions in aqueous media or with pH-sensitive substrates, the use of a buffer system (e.g., ammonium acetate) can be beneficial to maintain the desired pH range.[7] While traditionally considered to be acid-catalyzed, some studies have shown that for certain aliphatic hydrazones, the maximum rate of formation occurs at physiological pH (around 7.3).[17]

Reactant Stoichiometry

An equimolar ratio of the aldehyde or ketone and methyl 4-hydrazinylbenzoate is typically used.[16] However, in some instances, a slight excess of the hydrazine may be employed to ensure complete consumption of the carbonyl compound.[5] When using methyl 4-hydrazinylbenzoate hydrochloride, a base such as sodium acetate may be required to liberate the free hydrazine nucleophile.[1][18]

Experimental Protocols

General Protocol for the Synthesis of a Hydrazone from Methyl 4-hydrazinylbenzoate and an Aldehyde/Ketone

This protocol provides a generalized procedure for the synthesis of a hydrazone. Specific quantities and reaction times may need to be optimized for different substrates.

Materials:

-

Methyl 4-hydrazinylbenzoate (or its hydrochloride salt)

-

Aldehyde or ketone

-

Ethanol or Methanol

-

Glacial Acetic Acid

-

Round-bottom flask

-

Condenser

-

Stirring apparatus

-

Heating mantle or oil bath

Caption: General experimental workflow for hydrazone synthesis.[1]

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) in a suitable solvent such as ethanol (15 mL).[1]

-

Addition of Hydrazine: To this solution, add an equimolar amount of methyl 4-hydrazinylbenzoate (1.0 mmol). If using the hydrochloride salt, add one equivalent of a mild base like sodium acetate.[1]

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[1]

-

Reaction: Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).[3]

-

Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The hydrazone product will often precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity.[1]

-

Characterization: Dry the purified product under vacuum and confirm its structure using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.[1][3]

Data Presentation: Troubleshooting and Optimization

| Parameter | Observation | Potential Cause | Suggested Optimization |

| Low Yield | Incomplete conversion of starting materials. | Insufficient reaction time or temperature. | Increase reflux time and monitor by TLC. Consider a higher boiling point solvent.[5] |

| Inappropriate pH. | Optimize the amount of acid catalyst. For sensitive substrates, consider a buffered system. | ||

| Byproduct Formation | Formation of an azine. | A common byproduct when two molecules of the carbonyl compound react with one molecule of hydrazine. | Use a slight excess of methyl 4-hydrazinylbenzoate.[5] |

| Purification Issues | Difficulty in separating the hydrazone from starting materials or byproducts. | Similar solubilities. | If recrystallization is ineffective, consider column chromatography for purification.[5] |

Characterization of Hydrazones

The structure of the synthesized hydrazones can be confirmed using a variety of spectroscopic techniques.

-

¹H NMR Spectroscopy: The formation of the hydrazone is confirmed by the appearance of a characteristic singlet for the imine proton (-N=CH-) typically in the range of δ 7.5–8.5 ppm, and a singlet for the -NH proton, which often appears downfield (δ 8–12 ppm).[19][20]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic absorption band for the C=N stretch, typically in the region of 1594–1622 cm⁻¹.[20] The disappearance of the C=O stretching band of the starting aldehyde or ketone is also indicative of a complete reaction.

-

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the synthesized hydrazone.[3]

Conclusion

The synthesis of hydrazones from methyl 4-hydrazinylbenzoate is a robust and versatile reaction that provides access to a wide array of compounds with significant potential in drug discovery and development. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently synthesize and characterize these valuable molecules. The protocols and guidelines presented in this application note serve as a comprehensive resource for scientists working in this exciting field.

References

- Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC.

- Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry | Journal of the American Chemical Society - ACS Publications.

- Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - RSC Publishing.

- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Journal of the American Chemical Society.

- Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed.

- A Technical Guide to the Mechanism of Hydrazone Formation with Hydrazinol - Benchchem.

- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC.

- Technical Support Center: Synthesis of Benzophenone Hydrazone - Benchchem.

- Application Notes and Protocols: Synthesis of Hydrazone Derivatives from 4-(6-Hydrazinylpyrimidin-4-yl)morpholine - Benchchem.

- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC.

- green synthesis of new hydrazone derivatives - MINAR International Journal of Applied Sciences and Technology.

- (PDF) Synthesis and characterization of new aromatic hydrazones - ResearchGate.

- Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH - Daniel D. McKinnon.

- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Request PDF - ResearchGate.

- Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control - ChemRxiv.

- Research on the Synthesis of Aromatic Hydrazone in Ionic Liquids - Taylor & Francis.

- Buy Methyl 4-hydrazinylbenzoate Hydrochloride | 6296-89-5 - Smolecule.

- Synthesis and biological evaluation of new hydrazone - Pharmacy Journal.

- Synthesis of some 4-oxobenzotriazolo Hydrazones - American Research Journals.

- "Synthesis and Characterization of Hydrazine Derivatives." - Anusandhanvallari.

- Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC.

- Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions - PubMed.

- Direct synthesis of enone-hydrazones under solvent free and additive free conditions - Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.

- 3 - Organic Syntheses Procedure.

- Synthesis of Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii - MDPI.

- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts.

- Hydrazone: Formation, Structure, and Reactions - Chemistry Learner.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arjonline.org [arjonline.org]

- 11. tandfonline.com [tandfonline.com]

- 12. minarjournal.com [minarjournal.com]

- 13. Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Direct synthesis of enone-hydrazones under solvent free and additive free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ddmckinnon.com [ddmckinnon.com]

- 18. mdpi.com [mdpi.com]

- 19. psvmkendra.com [psvmkendra.com]

- 20. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioconjugation Using Hydrazine-Functionalized Benzoate Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Hydrazine-Benzoate Linkers in Bioconjugate Development

In the landscape of bioconjugation, the precise and stable linkage of molecules to biological entities is paramount for the development of targeted therapeutics, diagnostics, and research tools. Among the chemical strategies available, the formation of a hydrazone bond through the reaction of a hydrazine with an aldehyde or ketone has emerged as a robust and versatile method. This application note provides an in-depth guide to the use of hydrazine-functionalized benzoate linkers, a class of aromatic hydrazine linkers that offer a favorable balance of reactivity and stability for the creation of well-defined bioconjugates, such as antibody-drug conjugates (ADCs).

The use of a benzoate scaffold introduces an aromatic system adjacent to the hydrazine moiety, which confers enhanced stability to the resulting hydrazone bond compared to its aliphatic counterparts.[][2] This stability is crucial for applications where the bioconjugate must remain intact in the physiological environment of the bloodstream, only to potentially release its payload under specific conditions, such as the acidic environment of a lysosome.[3][4] This guide will delve into the underlying chemistry, provide detailed protocols for bioconjugation, and outline methods for the purification and characterization of the final conjugate.

The Chemistry of Hydrazone Bond Formation with Benzoate Linkers

The core of this bioconjugation strategy is the reaction between a hydrazine and a carbonyl group (aldehyde or ketone) to form a hydrazone. This reaction is a condensation reaction, involving the formation of a C=N double bond with the elimination of a water molecule.

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable hydrazone bond.

The rate of this reaction is pH-dependent, with the optimal pH typically being slightly acidic (around 4.5-6.0).[4][5] This is because the reaction is catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, at very low pH, the hydrazine nucleophile can be protonated, rendering it unreactive. For many biological applications, performing the reaction at or near physiological pH is desirable. To accelerate the reaction at neutral pH, a catalyst such as aniline can be employed.[6][7] Aniline has been shown to significantly increase the rate of hydrazone formation, enabling efficient conjugation at lower concentrations of reactants.[3][8]

The aromatic nature of the benzoate linker contributes to the stability of the hydrazone bond through resonance stabilization. The extended π-system of the aromatic ring delocalizes the electron density of the C=N bond, making it less susceptible to hydrolysis at neutral pH.[2]

Visualization of the Reaction Mechanism

Caption: Mechanism of hydrazone bond formation.

Experimental Protocols

This section provides detailed protocols for a two-part bioconjugation process: first, the introduction of the hydrazine-benzoate linker onto a biomolecule (e.g., a protein or antibody), and second, the conjugation of this modified biomolecule to a carbonyl-containing payload.

Part 1: Introduction of the Hydrazine-Benzoate Linker onto a Protein

This protocol describes the modification of primary amines (e.g., lysine residues) on a protein with succinimidyl 4-hydrazinobenzoate (SHBH), a common commercially available linker.

Materials:

-

Protein (e.g., IgG antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.

-

Succinimidyl 4-hydrazinobenzoate (SHBH)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns (e.g., Sephadex G-25)

-

Reaction tubes

-

Spectrophotometer

Protocol:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.0.

-

SHBH Solution Preparation: Immediately before use, dissolve SHBH in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Reaction Setup: Add a 10-20 fold molar excess of the SHBH solution to the protein solution. The exact molar ratio may need to be optimized for your specific protein and desired degree of labeling.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove the excess, unreacted SHBH and by-products by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[]

Part 2: Conjugation of the Hydrazine-Modified Protein to a Carbonyl-Containing Payload

This protocol describes the conjugation of the hydrazine-modified protein to a payload containing an aldehyde or ketone group.

Materials:

-

Hydrazine-modified protein from Part 1

-

Carbonyl-containing payload (e.g., a drug, fluorescent dye)

-

Conjugation buffer (e.g., 100 mM Sodium Acetate, pH 5.5, or PBS, pH 7.4)

-

Aniline (optional, as a catalyst)

-

Purification system (e.g., Size-Exclusion Chromatography - SEC)

Protocol:

-

Payload Preparation: Dissolve the carbonyl-containing payload in a suitable solvent (e.g., DMSO) to a known concentration.

-

Reaction Setup: In a reaction tube, combine the hydrazine-modified protein with a 3-5 fold molar excess of the carbonyl-containing payload. The final concentration of the protein should be in the range of 1-5 mg/mL.

-

Catalyst Addition (Optional): If performing the reaction at neutral pH, add aniline to a final concentration of 10-100 mM to catalyze the reaction.[6]

-

Incubation: Incubate the reaction mixture for 4-16 hours at room temperature or 37°C with gentle mixing. The optimal time and temperature should be determined empirically.

-

Purification: Purify the resulting bioconjugate to remove unreacted payload and catalyst. Size-Exclusion Chromatography (SEC) is a commonly used method for this purpose.[]

Purification and Characterization of the Bioconjugate

Proper purification and characterization are critical to ensure the quality and efficacy of the bioconjugate.

Purification

| Method | Principle | Application |

| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size. | Removes unreacted small molecules (payload, linker, catalyst) from the larger bioconjugate.[] |

| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | Can be used to separate bioconjugates with different drug-to-antibody ratios (DARs). |

| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge. | Can separate bioconjugate species with different charge variants. |

| Affinity Chromatography (e.g., Protein A/G) | Utilizes specific binding interactions. | Can be used to purify antibody conjugates.[] |

Characterization

A key parameter for bioconjugates like ADCs is the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to each antibody.

| Method | Principle | Information Obtained |

| UV-Vis Spectroscopy | Measures the absorbance of the protein and the payload at different wavelengths. | Provides an average DAR value.[10] |

| Hydrophobic Interaction Chromatography (HIC) | Separates species with different hydrophobicities. | Can resolve species with different DARs, providing information on the distribution of drug loading.[11] |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. | Provides the exact mass of the conjugate, allowing for precise determination of the DAR and identification of different conjugated species.[10][12] |

| SDS-PAGE | Separates proteins based on their size under denaturing conditions. | Can provide a qualitative assessment of conjugation and purity. |

Workflow Visualization

Caption: Overall workflow for bioconjugation.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Inactive linker or payload. | Use fresh, high-quality reagents. Protect hydrazine-containing compounds from oxidation. |

| Suboptimal reaction conditions (pH, temperature, time). | Optimize reaction parameters. Consider using a catalyst like aniline for neutral pH reactions. | |

| Presence of competing nucleophiles in the buffer. | Use amine-free buffers for the SHBH reaction. | |

| Precipitation of Bioconjugate | High drug loading leading to aggregation. | Reduce the molar excess of the payload during conjugation. |

| Unfavorable buffer conditions. | Optimize buffer composition, pH, and ionic strength. | |

| Inconsistent DAR | Variability in reaction conditions. | Ensure precise control over reaction time, temperature, and reagent concentrations. |

| Heterogeneity of the starting biomolecule. | Ensure the starting biomolecule is pure and well-characterized. |

Conclusion

Hydrazine-functionalized benzoate linkers provide a powerful tool for the construction of stable and well-defined bioconjugates. The aromatic nature of the linker enhances the stability of the resulting hydrazone bond, making it suitable for in vivo applications. By understanding the underlying chemistry and following optimized protocols for conjugation, purification, and characterization, researchers can confidently generate high-quality bioconjugates for a wide range of applications in drug development and biomedical research.

References

-

Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

-

Trausel, F., Fan, B., van Rossum, S. A. P., van Esch, J. H., & Eelkema, R. (2018). Aniline catalysed hydrazone formation reactions show a large variation in reaction rates and catalytic effects. TU Delft Research Portal. [Link]

-

Poon, C. K., & MacMillan, D. W. (2012). Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. [Link]

-

Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). 4-Aminophenylalanine as a biocompatible nucleophilic catalyst for hydrazone-ligations at low temperature and neutral pH. PMC. [Link]

-

Kalia, J., & Raines, R. T. (2010). Comparison of hydrazone heterobifunctional crosslinking agents for reversible conjugation of thiol-containing chemistry. PMC. [Link]

-

Kale, A. A., & Torchilin, V. P. (2007). Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the pH stability of PEG-PE conjugates. Bioconjugate Chemistry, 18(2), 363-370. [Link]

-

Abrams, M. J., & Juweid, M. E. (2011). Single-step conjugation of bioactive peptides to proteins via a self-contained succinimidyl bis-arylhydrazone. PMC. [Link]

-

Trausel, F., Fan, B., van Rossum, S. A., van Esch, J. H., & Eelkema, R. (2018). Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. Request PDF. [Link]

-

Kale, A. A., & Torchilin, V. P. (2007). The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry. [Link]

-

Trausel, F., Fan, B., van Rossum, S. A. P., van Esch, J. H., & Eelkema, R. (2018). Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. TU Delft Repositories. [Link]

-

Pittelkow, M., et al. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Michael Pittelkow. [Link]

-

Solulink. (n.d.). Sulfo-S-4FB. Solulink. [Link]

-

Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. [Link]

-

Waters. (n.d.). Improved Separation Performance of Monoclonal Antibody and Antibody Drug Conjugates Using Waters XBridge Premier Protein SEC 250. Waters. [Link]

-

Li, Y., et al. (2024, May 16). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. RSC Publishing. [Link]

-

Shion, H., Yu, Y. Q., & Chen, W. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Waters. [Link]

-

ChM. (2025, January 28). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. [Link]

-

Solulink. (n.d.). S-HyNic. Solulink. [Link]

-

Tustian, A. D., et al. (2021, February 2). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. MDPI. [Link]

-

Xu, K., et al. (2025, August 10). Characterization of antibody-drug conjugates by mass spectrometry: Advances and future trends. Request PDF. [Link]

-

Spherotech. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Spherotech. [Link]

-

Novatia. (n.d.). Antibody-Drug Conjugate MS. Novatia, LLC. [Link]

-

Abacus dx. (2021, May 6). Bioconjugation Resource Guide. Abacus dx. [Link]

-

Interchim. (n.d.). Hydrazine chemistry reagents - SANH/SHNH/SHTH, MHPH/MTFB, SFB. Interchim. [Link]

-

G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

Sources

- 2. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. vectorlabs.com [vectorlabs.com]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. research.tudelft.nl [research.tudelft.nl]

- 7. 4-Aminophenylalanine as a Biocompatible Nucleophilic Catalyst for Hydrazone-Ligations at Low Temperature and Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. lcms.cz [lcms.cz]

Using methyl 4-hydrazinylbenzoate as a crosslinker in polymer chemistry

Application Note: High-Fidelity Heterobifunctional Crosslinking using Methyl 4-hydrazinylbenzoate

Executive Summary

Methyl 4-hydrazinylbenzoate (MHB) represents a distinct class of heterobifunctional linkers utilized in the design of "smart" stimuli-responsive polymers. Unlike symmetric crosslinkers (e.g., adipic acid dihydrazide), MHB possesses two chemically orthogonal reactive groups: a nucleophilic hydrazine (

This guide details the protocol for utilizing MHB to engineer pH-responsive hydrogels and drug-conjugate networks . The core mechanism exploits the hydrazine moiety to form acid-labile hydrazone bonds with aldehyde-functionalized polymers, while the ester moiety serves as a stable anchor point for secondary crosslinking (via aminolysis) or hydrophobic clustering. This "Dual-Lock" architecture is critical for controlled drug delivery systems targeting acidic microenvironments (e.g., lysosomes, tumor extracellular matrices).

Chemical Mechanism & Rationale

The Heterobifunctional Advantage

Standard crosslinking often results in static networks. MHB introduces dynamic covalent chemistry (DCC) alongside stable conjugation:

-

The Dynamic "Fuse" (Hydrazone Formation): The hydrazine group reacts spontaneously with aldehydes or ketones to form a hydrazone bond.

-

Key Feature: This bond is stable at neutral pH (7.4) but hydrolyzes rapidly at acidic pH (< 5.5).

-

Application: Endosomal release of payloads.

-

-

The Stable "Anchor" (Ester Transformation): The methyl ester is relatively inert to aldehydes, allowing orthogonal functionalization. It can be:

-

Directly Reacted: With polyamines (via aminolysis) to form stable amide crosslinks.

-

Hydrolyzed: To a carboxylic acid for metal-ligand coordination (e.g.,

, -

Hydrophobic Domain: Left unreacted to promote

stacking, enhancing gel mechanical strength.

-

DOT Diagram: The "Dual-Lock" Crosslinking Pathway

Caption: Figure 1. The two-stage crosslinking strategy. The hydrazine creates a reversible bond (red path), while the ester facilitates a stable secondary network (blue path).

Experimental Protocol

Materials Required

| Reagent | Grade/Spec | Purpose |

| Methyl 4-hydrazinylbenzoate | >97% Purity (HCl salt) | Heterobifunctional Crosslinker |

| Oxidized Dextran (Ox-Dex) | Degree of Oxidation: 10-20% | Polymer Backbone A (Aldehyde source) |

| Carboxymethyl Chitosan (CMC) | High Deacetylation | Polymer Backbone B (Amine source) |

| DMSO / Water | Anhydrous / Milli-Q | Solvent System |

| Acetic Acid | Glacial | Catalyst for hydrazone formation |

Workflow: Synthesis of pH-Responsive Hydrogel

Phase 1: Preparation of Benzoate-Grafted Precursor Objective: Attach the linker to the polymer backbone without triggering full gelation.

-